molecular formula C4H7ClN2O B3051429 1-Methyl-1H-pyrazol-5-ol hydrochloride CAS No. 33641-16-6

1-Methyl-1H-pyrazol-5-ol hydrochloride

Cat. No.: B3051429
CAS No.: 33641-16-6
M. Wt: 134.56 g/mol
InChI Key: URHLNHKKOLDIHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1H-pyrazol-5-ol hydrochloride can be synthesized through several methods. One common method involves the reaction of pyrazole with formaldehyde under basic conditions . Another method includes the oxidation of 1-methyl-5-amino-pyrazole with an excess of hydrogen peroxide in a solvent such as benzene or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in sealed, dry conditions at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-pyrazol-5-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

1-Methyl-1H-pyrazol-5-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H-pyrazol-5-ol hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it has distinct chemical properties that make it suitable for specific applications in organic synthesis and scientific research .

Properties

IUPAC Name

2-methyl-1H-pyrazol-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c1-6-4(7)2-3-5-6;/h2-3,5H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHLNHKKOLDIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482478
Record name 1-Methyl-1H-pyrazol-5-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33641-16-6
Record name 1-Methyl-1H-pyrazol-5-ol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazol-5-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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